N-methyl-1,3-oxazol-4-amine;hydrochloride
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Overview
Description
OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: is an organic compound with the chemical formula C4H6N2O·HCl. It is a white crystalline solid known for its oxazole and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE typically begins with oxazole and methylamine.
Reaction Conditions: The reaction involves the nucleophilic addition of methylamine to oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can undergo oxidation reactions to form oxazole derivatives.
Reduction: It can also be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxazole Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Oxazoles: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of C-N bonds.
Biology:
Biochemical Research: Utilized in the study of enzyme mechanisms and protein interactions.
Molecular Probes: Used as molecular probes in biological assays.
Medicine:
Drug Discovery: Plays a crucial role in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry:
Agrochemicals: Used in the synthesis of agrochemicals to enhance crop protection.
Material Science: Employed in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Mechanism:
Binding: The compound binds to its molecular targets through hydrogen bonding and hydrophobic interactions.
Inhibition: By binding to the active sites of enzymes, it prevents substrate binding and inhibits enzymatic activity.
Comparison with Similar Compounds
OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE: Similar structure but different position of the amine group.
THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: Contains a sulfur atom instead of an oxygen atom in the ring.
IMIDAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: Contains two nitrogen atoms in the ring instead of one.
Uniqueness:
Functional Groups: The presence of both oxazole and amine functional groups makes OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE unique.
Versatility: Its versatility in forming various derivatives through different chemical reactions sets it apart from similar compounds.
Properties
Molecular Formula |
C4H7ClN2O |
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Molecular Weight |
134.56 g/mol |
IUPAC Name |
N-methyl-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-2-7-3-6-4;/h2-3,5H,1H3;1H |
InChI Key |
SAOAGQPLIOXSFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC=N1.Cl |
Origin of Product |
United States |
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